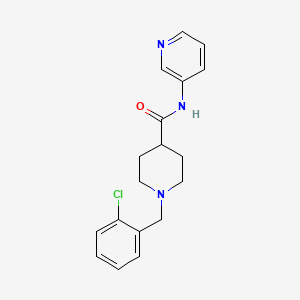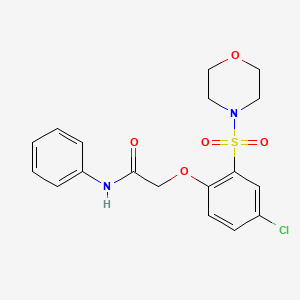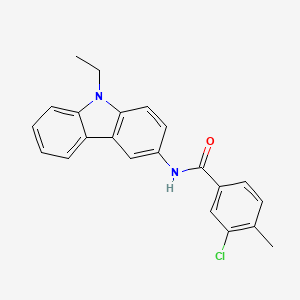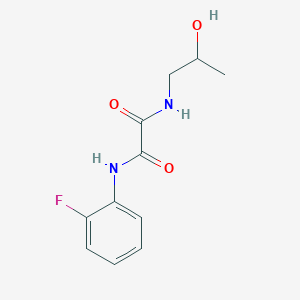![molecular formula C23H19ClN4O2S B4908214 6-[5-(4-Chlorophenyl)-2-furyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B4908214.png)
6-[5-(4-Chlorophenyl)-2-furyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[5-(4-Chlorophenyl)-2-furyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furan ring, a propylsulfanyl group, and a triazino-benzoxazepine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Vorbereitungsmethoden
The synthesis of 6-[5-(4-Chlorophenyl)-2-furyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Chlorophenyl-Furan Intermediate: This step involves the reaction of 4-chlorobenzaldehyde with furfural in the presence of a base to form the 4-chlorophenyl-furan intermediate.
Introduction of the Propylsulfanyl Group: The intermediate is then reacted with propylthiol in the presence of a suitable catalyst to introduce the propylsulfanyl group.
Cyclization to Form the Triazino-Benzoxazepine Core: The final step involves the cyclization of the intermediate with appropriate reagents to form the triazino-benzoxazepine core.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Chemischer Reaktionen
6-[5-(4-Chlorophenyl)-2-furyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can undergo reduction reactions, particularly at the furan ring or the triazino-benzoxazepine core.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-[5-(4-Chlorophenyl)-2-furyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Research: Researchers investigate the compound’s interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs, particularly for conditions where its unique properties may offer advantages over existing treatments.
Industrial Applications: The compound’s chemical properties make it useful in various industrial applications, such as the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 6-[5-(4-Chlorophenyl)-2-furyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
6-[5-(4-Chlorophenyl)-2-furyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine can be compared with other similar compounds, such as:
6-[5-(3-Chlorophenyl)-2-furyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine: This compound differs in the position of the chlorine atom on the phenyl ring, which can affect its chemical and biological properties.
7-Acetyl-6-[5-(4-chlorophenyl)-2-furyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine: The presence of an acetyl group in this compound introduces additional chemical reactivity and potential biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
6-[5-(4-chlorophenyl)furan-2-yl]-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2S/c1-2-13-31-23-26-22-20(27-28-23)16-5-3-4-6-17(16)25-21(30-22)19-12-11-18(29-19)14-7-9-15(24)10-8-14/h3-12,21,25H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILMPWAZZSFIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(O4)C5=CC=C(C=C5)Cl)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-Chloro-2-fluorophenyl)-3-[1-(4-methylphenyl)ethyl]urea](/img/structure/B4908137.png)
![N-[2-(2-methylsulfanylacetyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide](/img/structure/B4908145.png)
![4-[(4-chlorophenyl)sulfanylmethyl]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide](/img/structure/B4908150.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2-(1H-indazol-3-yl)-N-methylacetamide](/img/structure/B4908156.png)

![4-[allyl(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4908170.png)

![N-benzyl-3-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B4908190.png)

![2,2,2-trifluoro-N-(4-{N-[(2-nitrophenyl)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4908206.png)
![N'-[(4-bromophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B4908221.png)
![2-[2-(2,3-Dichlorophenoxy)ethyl]isoindole-1,3-dione](/img/structure/B4908227.png)

